B1194710 2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)

2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)

Cat. No. B1194710
InChI Key: UEJZIFSPFRYTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol

Scientific Research Applications

Corrosion Inhibition

  • Benzothiazole derivatives, including BT6 analogs, have been studied for their effectiveness in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds have shown high efficiency and stability as corrosion inhibitors, with the ability to adsorb onto surfaces through physical and chemical means (Hu et al., 2016).

Antimicrobial Properties

  • Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity has been consistent with molecular docking studies, indicating their potential as therapeutic agents (Pawar et al., 2021).

Anticancer Potential

  • Research into benzothiazole derivatives has revealed their potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic activity. This highlights the therapeutic potential of BT6-related compounds in oncology (Osmaniye et al., 2018).

Environmental and Biological Analysis

  • Benzothiazole derivatives, including BT6 analogs, have been detected in environmental samples and human urine, indicating their widespread use and potential for human exposure. This underscores the importance of monitoring these compounds in environmental and biological contexts (Asimakopoulos et al., 2013).

Fluorescent Probes

  • BT6-related benzothiazole compounds have been used to develop fluorescent probes for detecting and imaging metal ions like Hg2+ and Cu2+ in living cells. This application is significant in the fields of chemistry and biological sciences for sensing and imaging purposes (Gu et al., 2017).

properties

Product Name

2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)

InChI Key

UEJZIFSPFRYTFQ-UHFFFAOYSA-N

SMILES

C(C)C1N(C1)c1cc(O)c2nc(sc2c1)N

synonyms

2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
Reactant of Route 2
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
Reactant of Route 3
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
Reactant of Route 4
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
Reactant of Route 5
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
Reactant of Route 6
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)

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